4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride
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Overview
Description
4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a benzenesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring, followed by the introduction of the triazole ring and the benzenesulfonyl fluoride group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzenesulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonamide
- 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonic acid
- 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl chloride
Uniqueness
The uniqueness of 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
4-[1-(1-methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-17-7-6-12(13(17)19)18-8-11(15-16-18)9-2-4-10(5-3-9)22(14,20)21/h2-5,8,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYRZRNONCWJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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